
2-(3-Bromophenyl)-1,3-dioxolane
Overview
Description
2-(3-Bromophenyl)-1,3-dioxolane (CAS 700863-30-5) is a cyclic acetal featuring a 1,3-dioxolane ring substituted with a 3-bromophenyl group. This compound is widely employed in organic synthesis as a protected aldehyde precursor, enabling controlled reactivity in cross-coupling reactions. Its utility in medicinal chemistry is exemplified by high-yield Pd-catalyzed α-arylation reactions (89% yield under optimized conditions), where it serves as a coupling partner for α,α-difluoroacetophenone derivatives . The compound’s stability under ambient conditions and compatibility with industrial-scale synthesis (e.g., reactions outside dryboxes) further enhance its practicality .
Preparation Methods
The synthesis of PD-128907 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a benzopyrano-oxazin ring system . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as propylamine and various catalysts to facilitate the formation of the desired molecular structure . Industrial production methods for PD-128907 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine substituents enable SN2 and SN1 reactions :
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Bromine replacement : Reacts with nucleophiles (e.g., amines, thiols) to form substituted phenyl derivatives.
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Example: Reaction with Grignard reagents (e.g., RMgX) yields tertiary alcohols after hydrolysis.
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Coupling Reactions
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids forms biaryl derivatives.
Substrate | Catalyst System | Product | Yield |
---|---|---|---|
2-(3-Bromophenyl)-1,3-dioxolane | Pd(dba)₂/P(t-Bu)Cy₂ | α-Aryl-α,α-difluoroacetophenone | 89–95% |
Radical Reactions
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Hydrogen Atom Transfer (HAT) : Reacts with α-bromomalonates under iridium photocatalysis to form dioxolanyl radicals, enabling conjugate addition to electron-deficient alkenes .
Oxidation and Reduction
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Oxidation : Chromium-based oxidants (e.g., KMnO₄) cleave the dioxolane ring to regenerate 3-bromobenzaldehyde.
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Reduction : NaBH₄ reduces the acetal to 1,3-diol derivatives.
Mechanistic Insights
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Electrophilicity Enhancement : Bromine’s electron-withdrawing effect activates adjacent carbons for nucleophilic attack, particularly in substitution and coupling reactions .
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Radical Pathways : Initiation via persulfate or bromide radicals facilitates HAT from the dioxolane ring, generating reactive intermediates for chain propagation .
Comparative Reactivity
The dioxolane ring’s stability and bromine’s position (meta) differentiate this compound from analogs:
Experimental Optimization
Scientific Research Applications
Synthesis and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1,3-dioxolane typically involves the reaction of 3-bromobenzaldehyde with ethylene glycol under specific conditions. The following table summarizes the reaction conditions and yields reported in literature:
Reactants | Conditions | Yield |
---|---|---|
Ethylene glycol acetal + 3-bromobenzaldehyde | Dry tetrahydrofuran, -70°C | 68% |
N-methyl-N-methoxy 4-fluorobenzamide | Added after initial reaction at -70°C | 68% in two steps |
4-Fluorophenol + (3-formylphenyl)boronic acid | Stirred at 25°C under O₂ atmosphere | 22% |
Organic Synthesis
This compound is primarily utilized in organic synthesis as an acetal precursor. Its bromine substituent enhances electrophilic reactivity, making it suitable for various coupling reactions. Notably, it has been employed in the synthesis of complex organic molecules through arylation processes.
- Case Study: A study demonstrated its use in synthesizing acetal derivatives by arylation of 1-benzylpiperidin-4-amine, which showed promising results in enhancing biological activity against certain targets in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for developing novel pharmaceuticals. The presence of the dioxolane ring contributes to the stability and solubility of the resulting compounds.
Mechanism of Action
PD-128907 exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors . These receptors are involved in the regulation of dopamine release and neurotransmission in the brain . By acting as an agonist, PD-128907 stimulates these receptors, leading to a decrease in dopamine release and modulation of various neural pathways . This mechanism is particularly relevant in the context of neuropsychiatric disorders, where dysregulation of dopamine signaling is often implicated .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
2-(2-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9)
- Structure : Bromine at the ortho position.
- Reactivity : Steric hindrance from the ortho-bromo substituent reduces coupling efficiency. For example, Grignard reactions with 2-(2-bromophenyl)-1,3-dioxolane yielded 48% product, slightly lower than the 51% yield observed for the 3-bromo isomer .
- Applications : Less favored in sterically demanding reactions but useful in synthesizing branched alkylaryl dioxolanes .
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane
- Structure : Bromine at position 6 with additional methoxy groups at positions 2 and 3.
- Reactivity : Electron-donating methoxy groups increase electron density on the aromatic ring, altering regioselectivity in electrophilic substitutions. Synthesized via methylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (98% yield) .
- Applications: Potential use in fine chemical synthesis where electronic modulation is critical .
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)
- Structure : Bromine at position 3 and fluorine at position 4.
- Safety : Classified under GHS guidelines with specific handling precautions (e.g., inhalation risks) .
Functional Group Variations
2-(2-Bromopropyl)-1,3-dioxolane (CAS 106334-26-3)
- Structure : Aliphatic bromine on a propyl chain.
- Reactivity : The bromopropyl group undergoes SN2 substitutions more readily than aryl bromides. Used in alkylation reactions to introduce aliphatic chains .
- Applications : Intermediate in surfactant or polymer synthesis due to its aliphatic functionality .
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9)
- Structure: Difluorophenoxyethyl substituent.
- Reactivity: The electronegative difluorophenoxy group increases polarity, enhancing solubility in polar solvents. The ethylene spacer reduces steric strain .
- Applications: Potential use in agrochemicals or pharmaceuticals requiring fluorinated motifs .
2-(2-Iodoethyl)-1,3-dioxolane
- Structure : Iodoethyl substituent.
- Reactivity : Iodine’s superior leaving group ability facilitates nucleophilic substitutions compared to bromine analogues. Spectral data matches literature reports .
Spectral and Physical Properties
Biological Activity
2-(3-Bromophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention due to its diverse biological activities. This compound features a dioxolane ring, which is known for its role in various pharmacological applications. The biological activity of 1,3-dioxolanes can vary significantly based on their substituents and structural configurations. This article synthesizes available research findings on the biological activity of this compound, emphasizing its potential antibacterial and antifungal properties.
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under acidic conditions. Various methods have been reported, including the use of catalytic montmorillonite K10 clay to facilitate the reaction. The yield and purity of the synthesized compound are critical for subsequent biological testing.
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In a study focusing on various 1,3-dioxolane derivatives, compounds similar to this compound showed activity against several Gram-positive and Gram-negative bacteria.
- Tested Bacteria :
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:
Compound | MIC against S. aureus (µg/mL) | MIC against P. aeruginosa (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Compound A | 625 | 1250 |
Compound B | 1000 | 500 |
The exact MIC values for this compound are yet to be determined in specific studies but are expected to be comparable based on structural similarities.
Antifungal Activity
In addition to antibacterial properties, compounds in the dioxolane class have demonstrated antifungal activity. Notably, a study found that various dioxolanes exhibited significant antifungal effects against Candida albicans, a common fungal pathogen.
- Antifungal Activity Results :
- Most tested dioxolanes showed effective inhibition against C. albicans, with some compounds achieving MIC values lower than those for bacterial strains.
Table 2 provides an overview of antifungal activity observed in related studies:
Compound | MIC against C. albicans (µg/mL) |
---|---|
This compound | TBD |
Compound A | <100 |
Compound B | <200 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of dioxolanes:
- Study on Antibacterial Properties :
- Antifungal Screening :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Bromophenyl)-1,3-dioxolane, and how can reaction conditions be optimized?
The synthesis of this compound typically involves the acetalization of 3-bromobenzaldehyde with ethylene glycol. A Dean–Stark apparatus is used to remove water, facilitating the equilibrium shift toward product formation. For example, refluxing 3-bromobenzaldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene for 3 hours yields the dioxolane derivative. Post-synthesis purification via flash column chromatography ensures high purity . Optimization focuses on solvent choice (e.g., toluene for azeotropic water removal), acid catalyst loading (0.5–1 mol%), and reaction time (3–6 hours).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the acetal structure by identifying the characteristic dioxolane protons (δ 4.0–5.0 ppm) and the aromatic bromine-coupled splitting patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical details and bond lengths, as demonstrated for structurally similar dioxolane derivatives (e.g., (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with bromine (1:1 Br/Br ratio).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?
DFT studies on analogous bromophenyl-dioxolane systems reveal:
- Electronic Structure : The bromine atom’s electron-withdrawing effect lowers the HOMO-LUMO gap, enhancing polarizability.
- NLO Response : Hyperpolarizability (β) values correlate with intramolecular charge transfer between the bromophenyl ring and the dioxolane oxygen atoms. Basis sets like 6-311++G(d,p) and functionals (e.g., B3LYP) are recommended for accuracy .
- Reactivity Descriptors : Global electrophilicity indices (ω) and Fukui functions predict regioselectivity in further functionalization reactions.
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Discrepancies often arise in:
- Bond Lengths : X-ray crystallography may show shorter C–Br bonds than DFT due to crystal packing effects. Use dispersion-corrected functionals (e.g., ωB97XD) to improve agreement .
- Reaction Yields : Experimental yields below theoretical predictions may stem from side reactions (e.g., over-oxidation). Monitor intermediates via TLC or in situ IR spectroscopy.
- Optical Properties : If experimental NLO responses diverge from DFT predictions, consider solvent effects (e.g., PCM models) or excitonic contributions .
Q. What strategies improve the regioselectivity of electrophilic substitution on the bromophenyl ring?
The bromine atom directs electrophiles to the meta and para positions. To enhance selectivity:
- Steric Effects : Introduce bulky substituents on the dioxolane ring to block specific positions.
- Catalytic Systems : Use Lewis acids (e.g., FeCl) to polarize the ring and favor para-substitution.
- Directed Functionalization : Install directing groups (e.g., –NH) temporarily via Pd-catalyzed C–H activation .
Q. Methodological Considerations
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature?
- Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring models to extrapolate shelf-life under storage conditions .
Q. What advanced techniques are suitable for analyzing intermolecular interactions in dioxolane derivatives?
- Single-Crystal X-ray Diffraction : Resolves π–π stacking or halogen bonding between bromine and electron-rich moieties .
- DSC/TGA : Evaluates thermal stability and phase transitions.
- Surface Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to assess interactions with materials like silica or polymers .
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYKCPWNPPBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074012 | |
Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19412 | |
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CAS No. |
17789-14-9 | |
Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(m-bromophenyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.954 | |
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Retrosynthesis Analysis
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